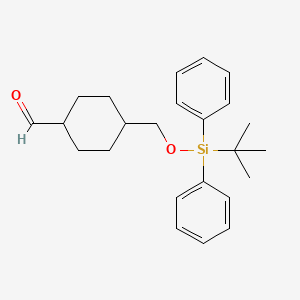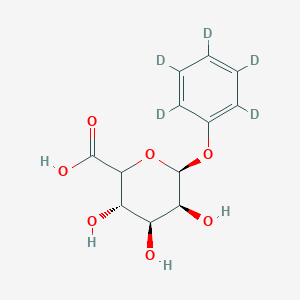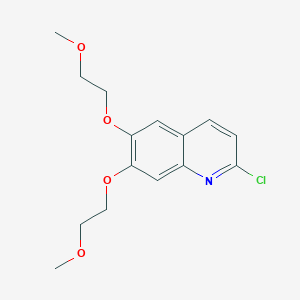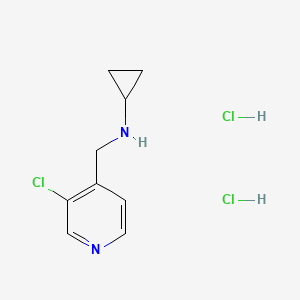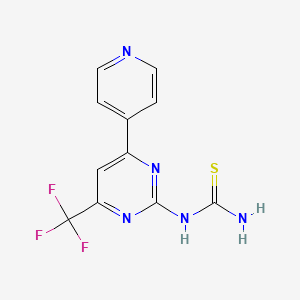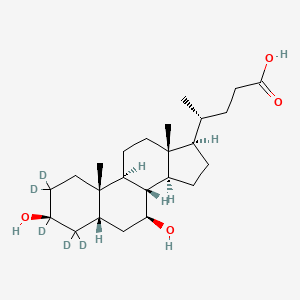
3beta-Ursodeoxycholic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Ursodeoxycholic Acid-d5: is a deuterated analogue of 3beta-Ursodeoxycholic Acid, which is an impurity of Ursodiol. Ursodiol is used as an anticholelithogenic agent. The molecular formula of this compound is C24H35D5O4, and it has a molecular weight of 397.60. This compound is primarily used in metabolic research, environmental studies, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electroreduction Method: Ursodeoxycholic acid can be prepared from 7-ketone lithocholic acid by stereoselective electroreduction. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are used as stereoselectivity additives during electroreduction.
Biological Synthesis: Ursodeoxycholic acid can also be synthesized biologically using free-enzyme catalysis or whole-cell synthesis.
Industrial Production Methods: The industrial production of ursodeoxycholic acid is based on the synthesis process outlined by Kanazawa. This involves the reduction of 7-ketolithocholic acid in n-propyl alcohol using metallic sodium, achieving a 14% yield. Other methods include catalytic hydrogenation using Raney nickel as the catalyst and beta-branched alcohols as the solvent, achieving yields of up to 97% .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Ursodeoxycholic acid undergoes reduction reactions, such as the electrochemical stereoselective reduction of 7-ketolithocholic acid.
Oxidation: Ursodeoxycholic acid can be oxidized to form various derivatives.
Substitution: Substitution reactions can occur at different positions on the ursodeoxycholic acid molecule.
Common Reagents and Conditions:
Reduction: Electrochemical reduction using DMSO, DMF, and NMP as additives.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Reduction: Ursodeoxycholic acid is the major product formed from the reduction of 7-ketolithocholic acid.
Oxidation: Oxidized derivatives of ursodeoxycholic acid.
Substitution: Substituted derivatives of ursodeoxycholic acid.
Scientific Research Applications
Chemistry: 3beta-Ursodeoxycholic Acid-d5 is used as a chemical reference for identification, qualitative, and quantitative detection. It is also used in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: In metabolic research, stable isotope labeling with this compound allows researchers to study metabolic pathways in vivo safely.
Medicine: Ursodeoxycholic acid has been shown to enhance antitumor immunity by degrading TGF-beta, restraining Treg cell differentiation and activation in tumor-bearing mice . It is also used in the treatment of liver diseases, such as primary biliary cirrhosis and primary sclerosing cholangitis .
Industry: this compound is used in environmental studies and clinical diagnostics.
Mechanism of Action
Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids from the bile acid pool. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . Ursodeoxycholic acid also increases bile acid flow and promotes the secretion of bile acids . In antitumor applications, it phosphorylates TGF-beta at the T282 site via the TGR5-cAMP-PKA axis, causing increased binding of TGF-beta to the carboxyl terminus of Hsc70-interacting protein (CHIP). CHIP ubiquitinates TGF-beta at the K315 site, initiating p62-dependent autophagic sorting and subsequent degradation of TGF-beta .
Comparison with Similar Compounds
Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid, used in the treatment of gallstones.
Cholic Acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.
Lithocholic Acid: A secondary bile acid used as a substrate in the synthesis of ursodeoxycholic acid.
Uniqueness: 3beta-Ursodeoxycholic Acid-d5 is unique due to its deuterated nature, which makes it useful in metabolic research and NMR studies. Its ability to enhance antitumor immunity and its use in the treatment of liver diseases further highlight its uniqueness .
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |
InChI Key |
RUDATBOHQWOJDD-DYVLGIEGSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



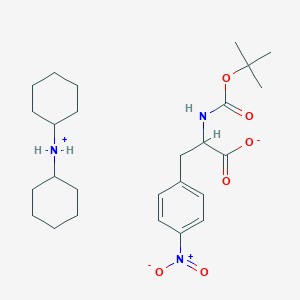
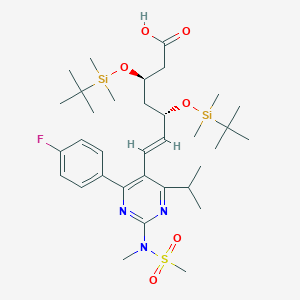
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
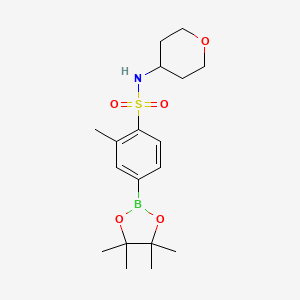
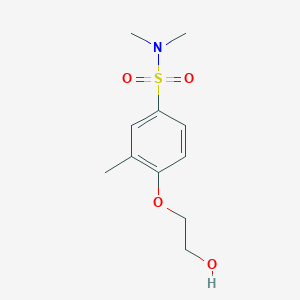
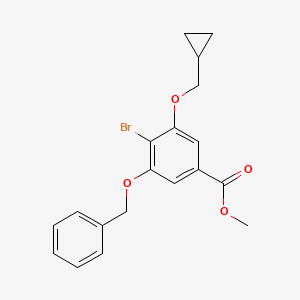
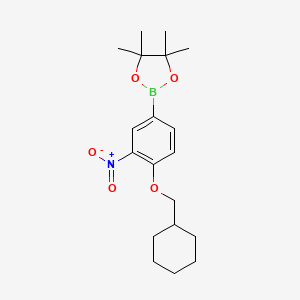
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
